molecular formula C8H14O4S B14661708 Propanedioic acid, (methylthio)-, diethyl ester CAS No. 39133-63-6

Propanedioic acid, (methylthio)-, diethyl ester

Cat. No.: B14661708
CAS No.: 39133-63-6
M. Wt: 206.26 g/mol
InChI Key: JTWJOQUJCWRSAH-UHFFFAOYSA-N
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Description

Propanedioic acid, (methylthio)-, diethyl ester, also known as diethyl methylthiomalonate, is an organic compound with the molecular formula C8H14O4S. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a methylthio group. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, (methylthio)-, diethyl ester can be synthesized through the alkylation of diethyl malonate with methylthiol. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, followed by the addition of methylthiol to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (methylthio)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propanedioic acid, (methylthio)-, diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, (methylthio)-, diethyl ester involves its reactivity as a nucleophile and electrophile. The ester groups can undergo nucleophilic attack, while the methylthio group can participate in oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar structure but lacks the methylthio group.

    Diethyl methylmalonate: Similar structure but lacks the sulfur atom.

    Diethyl ethylmalonate: Similar structure but has an ethyl group instead of a methylthio group.

Uniqueness

Propanedioic acid, (methylthio)-, diethyl ester is unique due to the presence of the methylthio group, which imparts distinct reactivity and properties compared to other malonate derivatives. This makes it particularly useful in specific synthetic applications where the sulfur atom plays a crucial role.

Properties

CAS No.

39133-63-6

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

IUPAC Name

diethyl 2-methylsulfanylpropanedioate

InChI

InChI=1S/C8H14O4S/c1-4-11-7(9)6(13-3)8(10)12-5-2/h6H,4-5H2,1-3H3

InChI Key

JTWJOQUJCWRSAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)SC

Origin of Product

United States

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